molecular formula C6H9NO4 B6589527 methyl 4-methyl-2-oxo-1,3-oxazolidine-4-carboxylate CAS No. 1228376-64-4

methyl 4-methyl-2-oxo-1,3-oxazolidine-4-carboxylate

Cat. No. B6589527
CAS RN: 1228376-64-4
M. Wt: 159.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-methyl-2-oxo-1,3-oxazolidine-4-carboxylate (MOMC) is an organic compound belonging to the class of oxazolidines. It is an important intermediate in the synthesis of many pharmaceuticals and agrochemicals, as well as in the production of polymers and polysaccharides. MOMC has been studied extensively in the past two decades and is the subject of numerous research papers.

Scientific Research Applications

Methyl 4-methyl-2-oxo-1,3-oxazolidine-4-carboxylate has a wide range of applications in scientific research, including in the synthesis of pharmaceuticals, agrochemicals, and polymers. It has been used to synthesize antiviral agents, antibiotics, and anti-inflammatory drugs, as well as to synthesize polysaccharides for use in food and beverage applications. In addition, this compound has been used in the synthesis of polymers for use in biomedical and industrial applications.

Mechanism of Action

Methyl 4-methyl-2-oxo-1,3-oxazolidine-4-carboxylate is an intermediate in the synthesis of many compounds, and its mechanism of action is dependent on the reaction it is used in. Generally, this compound acts as a nucleophile, reacting with electrophiles such as aldehydes or ketones to form new bonds. It can also act as an electrophile, reacting with nucleophiles such as amines or alcohols to form new bonds.
Biochemical and Physiological Effects
This compound has been studied extensively for its biochemical and physiological effects. It has been found to have antiviral, antibacterial, and anti-inflammatory properties. Additionally, this compound has been found to have antioxidant, antifungal, and anti-cancer effects.

Advantages and Limitations for Lab Experiments

Methyl 4-methyl-2-oxo-1,3-oxazolidine-4-carboxylate has a number of advantages for use in laboratory experiments. It is a stable compound and can be stored for long periods of time without degradation. Additionally, it is relatively inexpensive and easy to obtain. However, this compound is a hazardous compound and should be handled with caution.

Future Directions

The potential applications of methyl 4-methyl-2-oxo-1,3-oxazolidine-4-carboxylate are still being explored. Potential future directions for research include the use of this compound in the synthesis of polymers and polysaccharides, the development of new pharmaceuticals and agrochemicals, and the exploration of its biochemical and physiological effects. Additionally, further research could be done on the synthesis of this compound and its mechanism of action.

Synthesis Methods

Methyl 4-methyl-2-oxo-1,3-oxazolidine-4-carboxylate can be synthesized by various methods, including the reaction of anhydrous formic acid with 2-methyl-1,3-oxazolidin-4-one and the reaction of 2-methyl-1,3-oxazolidin-4-one with acetic anhydride. In addition, this compound can be synthesized from the reaction of methyl acetate with formaldehyde in the presence of a base catalyst.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 4-methyl-2-oxo-1,3-oxazolidine-4-carboxylate involves the reaction of 4-methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid with methanol in the presence of a dehydrating agent.", "Starting Materials": [ "4-methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid", "Methanol", "Dehydrating agent (e.g. thionyl chloride, phosphorus pentoxide)" ], "Reaction": [ "Add the dehydrating agent to a solution of 4-methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid in anhydrous dichloromethane.", "Stir the mixture at room temperature for 30 minutes.", "Slowly add methanol to the reaction mixture while stirring.", "Heat the reaction mixture to reflux for 2 hours.", "Cool the reaction mixture to room temperature and filter off any solids.", "Concentrate the filtrate under reduced pressure to obtain the crude product.", "Purify the crude product by recrystallization from a suitable solvent (e.g. ethyl acetate).", "Dry the purified product under vacuum to obtain methyl 4-methyl-2-oxo-1,3-oxazolidine-4-carboxylate as a white solid." ] }

CAS RN

1228376-64-4

Molecular Formula

C6H9NO4

Molecular Weight

159.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.